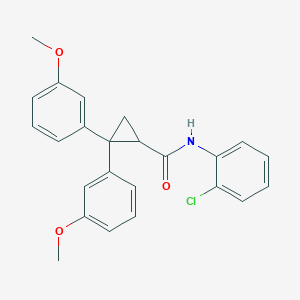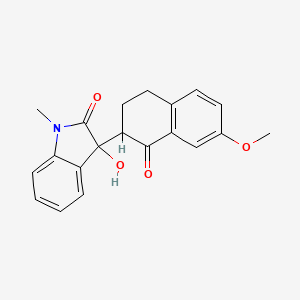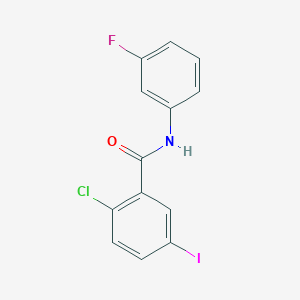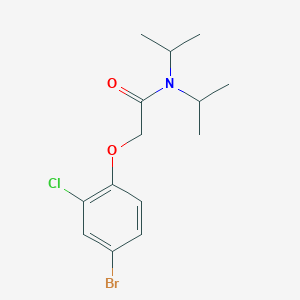
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, also known as MCC950, is a small molecule inhibitor that selectively blocks the NLRP3 inflammasome, a crucial component of the innate immune system. The NLRP3 inflammasome is responsible for the production of interleukin-1β (IL-1β) and interleukin-18 (IL-18), two pro-inflammatory cytokines that play important roles in the pathogenesis of many diseases, including autoinflammatory disorders, metabolic disorders, and neurodegenerative diseases. MCC950 has been shown to be effective in preclinical models of several diseases, making it a promising candidate for the development of new therapies.
作用機序
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide selectively targets the NLRP3 inflammasome, which is activated in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Once activated, the NLRP3 inflammasome recruits and activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms. N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide binds to the NLRP3 inflammasome at a specific site and prevents the recruitment and activation of caspase-1, thereby blocking the production of IL-1β and IL-18.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to blocking the production of IL-1β and IL-18, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to reduce the production of other pro-inflammatory cytokines, such as IL-6 and TNF-α. N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has also been shown to reduce the activation of microglia, the immune cells of the central nervous system, which play a key role in neuroinflammation. In addition, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to inflammation and tissue damage.
実験室実験の利点と制限
One of the advantages of N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is its selectivity for the NLRP3 inflammasome, which allows for more precise targeting of the immune response. In addition, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to be effective in a variety of preclinical models, indicating its potential for use in a wide range of diseases. However, one limitation of N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is its relatively short half-life, which may limit its effectiveness in some applications. In addition, the use of N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in humans has not yet been extensively studied, and its safety and efficacy in clinical trials remain to be determined.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide. One area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and cardiovascular disease. Additionally, the use of N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in combination with other therapies, such as immunotherapies, may be a promising avenue for future research. Finally, the development of new delivery methods for N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, such as nanoparticles or liposomes, may help to overcome its limitations in terms of half-life and bioavailability.
合成法
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide was first synthesized by chemists at the University of Queensland in Australia in 2015. The synthesis involves several steps, including the reaction of 2-chlorobenzonitrile with 3-methoxybenzylmagnesium bromide to form a Grignard reagent, which is then reacted with cyclopropanecarboxylic acid to form the cyclopropane ring. The resulting product is then treated with trifluoroacetic acid to remove the protecting groups and yield N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide.
科学的研究の応用
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been extensively studied in preclinical models of various diseases, including gout, multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In these models, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to reduce inflammation and improve disease outcomes. For example, in a mouse model of gout, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide was shown to reduce the production of IL-1β and IL-18, leading to a reduction in joint inflammation and pain. In a mouse model of multiple sclerosis, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide was shown to reduce the severity of disease symptoms and improve motor function. In a mouse model of Alzheimer's disease, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide was shown to reduce the accumulation of amyloid beta plaques in the brain, a hallmark of the disease.
特性
IUPAC Name |
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO3/c1-28-18-9-5-7-16(13-18)24(17-8-6-10-19(14-17)29-2)15-20(24)23(27)26-22-12-4-3-11-21(22)25/h3-14,20H,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEVTHMPKZTZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC=CC=C3Cl)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5230976.png)
![3-chloro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5230987.png)

![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1-methyl-1H-indole](/img/structure/B5231005.png)
![3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5231012.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B5231024.png)


![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5231062.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5231074.png)
![diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate](/img/structure/B5231080.png)


![3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231092.png)